3,4-dihydro-1,8-naphthyridin-2(1H)-one
Overview
Description
3,4-dihydro-1,8-naphthyridin-2(1H)-one is a chemical compound with the molecular weight of 148.16 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones has been achieved via microwave-activated inverse electron-demand Diels–Alder reactions . The process involves the use of 1,2,4-triazines bearing an acylamino group with a terminal alkyne side chain . Alkynes are first subjected to the Sonogashira cross-coupling reaction with aryl halides, the product of which then undergoes an intramolecular inverse electron-demand Diels–Alder reaction to yield 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C8H8N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-2,5H,3-4H2,(H,9,10,11)
. This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule . Chemical Reactions Analysis
The chemical reactions involving this compound primarily include the inverse electron-demand Diels–Alder reaction and the Sonogashira cross-coupling reaction . These reactions are key to the synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 148.16 . The compound is typically stored in a refrigerator .Scientific Research Applications
Synthesis and Chemical Properties
- Microwave-Activated Inverse Electron-Demand Diels–Alder Reactions : Substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones have been synthesized using inverse electron-demand Diels–Alder reaction. This involves the combination of 1,2,4-triazines bearing an acylamino group with a terminal alkyne side chain. This method provides an efficient route for producing 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones (Fadel et al., 2014).
Applications in Dimetal Chemistry
- Functionalized 1,8-Naphthyridine Ligands : These compounds are used in dimetal chemistry due to their simpler synthetic routes and versatile nature. They are involved in studies around metal–metal distances in paddlewheel complexes, cyclometalation, and formation of metallosupramolecular architectures (Bera et al., 2009).
Organic Semiconductor Materials
- Opto-electrical Properties and Quantum Chemistry : 4,8-Substituted 1,5-naphthyridines show potential as blue-emitting materials, electron-transport materials, and hole-injecting/hole-transport materials for OLEDs. Their thermal robustness and low optical band gaps make them suitable for high-efficiency OLEDs (Wang et al., 2012).
Pharmaceutical Applications
Antibacterial Agents and Molecular Docking Studies : Some 1,8-naphthyridine derivatives have been identified as potential antibacterial agents, with their effectiveness demonstrated against various bacteria. Molecular docking studies aid in understanding their interactions at the molecular level (Sakram et al., 2020).
- (Oliveras et al., 2021).
Sensor Development
Fluorescent Sensor for Ni2+ Ions and Live Cell Imaging : A pyrene-based fluorescent probe involving 1,8-naphthyridine was developed for selective detection of Ni2+ ions. Its low cytotoxicity and strong fluorescence emission in living cells indicate its applicability as a novel chemosensor (Khan et al., 2018).
1,8-Naphthyridine-Based Fluorescent Receptors for Picric Acid Detection : These sensors demonstrate high efficiency in detecting picric acid in aqueous media, showcasing their potential for environmental monitoring and safety applications (Chahal & Sankar, 2015).
properties
IUPAC Name |
3,4-dihydro-1H-1,8-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-2,5H,3-4H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJVDEBWHJRJBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579709 | |
Record name | 3,4-Dihydro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40000-79-1 | |
Record name | 3,4-Dihydro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-1,8-naphthyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key synthetic route for producing substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones?
A: A published synthetic strategy utilizes the inverse electron-demand Diels–Alder reaction. This method starts with 1,2,4-triazines containing both an acylamino group and a terminal alkyne side chain. The alkyne group first undergoes a Sonogashira cross-coupling reaction with an aryl halide. The resulting product then undergoes an intramolecular inverse electron-demand Diels–Alder reaction. This efficiently forms the desired 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-one structure. []
Q2: Are there enantioselective syntheses available for specific isomers of 3,4-dihydro-1,8-naphthyridin-2(1H)-one derivatives?
A: Yes, researchers have developed enantioselective syntheses for both (R)- and (S)-enantiomers of specific derivatives. This includes (R)- and (S)-3-amino-7-methyl-3,4-dihydro-1H-[1,8]naphthyridin-2-one [], as well as (R)- and (S)-3-amino-3,4-dihydro-1H-[1,8]naphthyridin-2-one. [] The specific synthetic methodologies employed are described in the respective publications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.